1-Bromo-3-iodo-2-nitrobenzene
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Overview
Description
1-Bromo-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and nitro groups at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of bromobenzene to form 1-bromo-2-nitrobenzene, followed by iodination to introduce the iodine substituent at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation reactions under controlled conditions. The use of concentrated sulfuric acid and nitric acid for nitration, followed by the addition of iodine in the presence of a catalyst, is a common approach .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogens (bromine and iodine) allows for nucleophilic substitution reactions, where the halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Electrophilic Substitution: Substituted benzene derivatives with additional electrophilic groups.
Nucleophilic Substitution: Compounds where the halogen atoms are replaced by nucleophiles.
Reduction: 1-Bromo-3-iodo-2-aminobenzene.
Scientific Research Applications
1-Bromo-3-iodo-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles. The nitro group deactivates the benzene ring towards electrophilic substitution, while the halogen atoms facilitate nucleophilic substitution. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Bromo-2-iodo-3-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 1-Bromo-3-nitrobenzene
Comparison: 1-Bromo-3-iodo-2-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applicationsSimilarly, 1-Iodo-2-nitrobenzene and 1-Bromo-3-nitrobenzene differ in their reactivity due to the absence of one halogen substituent .
Properties
IUPAC Name |
1-bromo-3-iodo-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXDVNRQFNSTCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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